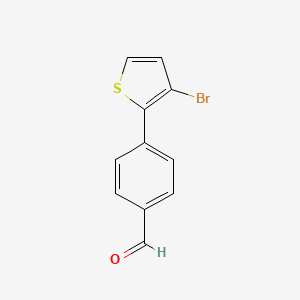

4-(3-Bromothiophen-2-yl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

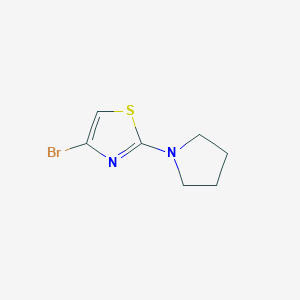

4-(3-Bromothiophen-2-yl)benzaldehyde is an organic compound with the molecular formula C11H7BrOS . It is commonly used in scientific research and industry.

Synthesis Analysis

This compound can be synthesized by various methods, including Suzuki coupling, palladium-catalyzed cross-coupling reaction, and bromination. A study has reported the synthesis of a variety of imine derivatives via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .Molecular Structure Analysis

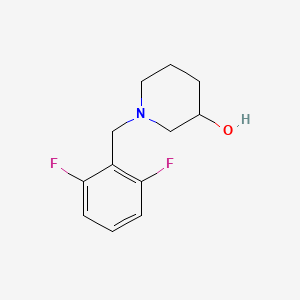

The molecular structure of 4-(3-Bromothiophen-2-yl)benzaldehyde consists of a benzaldehyde group attached to a bromothiophene group . The exact mass of the molecule is 265.94000 .Chemical Reactions Analysis

The Suzuki cross-coupling reaction has been reported as a method for derivatizing imines, including 4-(3-Bromothiophen-2-yl)benzaldehyde . This reaction involves the coupling of an arylboronic acid with a halogenated thiophene derivative .Physical And Chemical Properties Analysis

4-(3-Bromothiophen-2-yl)benzaldehyde is a crystalline solid with a pale yellow color and a strong odor. It has a molecular weight of 267.14200 . This compound is slightly soluble in water, but highly soluble in organic solvents such as ethanol, diethyl ether, and acetone.Applications De Recherche Scientifique

Synthesis of Imines via Suzuki Cross-Coupling Reaction

4-(3-Bromothiophen-2-yl)benzaldehyde: is utilized in the synthesis of a variety of imine derivatives through the Suzuki cross-coupling reaction . These imines are significant due to their broad spectrum of biological activities, including antimicrobial, analgesic, and anticancer properties. The reaction conditions allow for a wide range of electron-donating and withdrawing functional groups, making it a versatile precursor for pharmaceutical research.

Exploration of Non-Linear Optical Properties

The compound serves as a precursor for the synthesis of derivatives that are explored for their non-linear optical properties . These properties are crucial for applications in photonics and optoelectronics, where materials with non-linear optical characteristics are used to manipulate light in various ways.

Drug Discovery and Biological Properties

Research on 4-(3-Bromothiophen-2-yl)benzaldehyde includes investigating its biological properties and potential as a drug candidate. Its structural features make it a candidate for further exploration in the development of new therapeutic agents.

Organic Electronics and Photovoltaics

The compound’s potential use in organic electronics and photovoltaics is another area of interest. Its electronic properties could be harnessed for the development of organic semiconductor materials, which are used in the construction of flexible electronic devices and solar cells.

Coordination Chemistry and Inorganic Biochemistry

Imines derived from 4-(3-Bromothiophen-2-yl)benzaldehyde play a role in the development of coordination chemistry and inorganic biochemistry . They are used in the synthesis of biologically and industrially active compounds through various organic reactions.

Material Science and Polymer Stabilizers

The compound is also a key component in the field of material science, particularly in the synthesis of pigments, dyes, and polymer stabilizers . Its stability and reactivity make it suitable for applications that require durable and long-lasting materials.

Safety and Hazards

The safety data sheet for 4-(3-Bromothiophen-2-yl)benzaldehyde suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Propriétés

IUPAC Name |

4-(3-bromothiophen-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-10-5-6-14-11(10)9-3-1-8(7-13)2-4-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYZFUJFFBNJTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=C(C=CS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640454 |

Source

|

| Record name | 4-(3-Bromothiophen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

934570-51-1 |

Source

|

| Record name | 4-(3-Bromothiophen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1371752.png)

![2-chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1371753.png)

![2-[(2,5-Dimethylphenyl)amino]benzoic acid](/img/structure/B1371755.png)

![5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B1371756.png)

![1-ethyl-N-[(4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B1371757.png)

![2-[(3-Methylphenyl)amino]propanohydrazide](/img/structure/B1371762.png)